molecular formula C19H13BrFN3O4 B2702074 N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899740-86-4

N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Katalognummer: B2702074
CAS-Nummer: 899740-86-4
Molekulargewicht: 446.232
InChI-Schlüssel: ZPXYBYAOMMPGED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Dihydropyridine Research

The 1,4-dihydropyridine (1,4-DHP) scaffold has been a cornerstone of medicinal chemistry since its discovery via the Hantzsch synthesis in 1881. Initially developed as coronary vasodilators, early 1,4-DHPs like nifedipine revolutionized hypertension treatment by selectively blocking L-type calcium channels. Over time, structural modifications to the DHP core enabled interactions with diverse biological targets, including ion channels, enzymes, and receptors. The transition from 1,4-DHPs to 1,2-dihydropyridines, such as the subject compound, reflects ongoing efforts to optimize pharmacokinetic and pharmacodynamic properties through regiochemical variation.

Significance in Medicinal Chemistry

This compound’s molecular architecture combines three pharmacophoric elements:

  • A 1,2-dihydropyridine core, which facilitates π-π interactions with aromatic residues in enzyme active sites.
  • A 3-nitrobenzyl group at position 1, introducing electron-withdrawing effects that modulate electronic density.
  • An N-(4-bromo-2-fluorophenyl)carboxamide moiety at position 3, enhancing hydrophobic interactions and halogen bonding.

Such features enable selective kinase inhibition, as demonstrated in preliminary studies targeting cancer-associated kinases. Comparative analyses suggest that the nitro group improves membrane permeability, while the bromo-fluorophenyl substituent contributes to target specificity.

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C₁₉H₁₃BrFN₃O₄
Molecular Weight 446.2 g/mol
SMILES Notation O=C(Nc1ccc(Br)cc1F)c1cccn(Cc2cccc(N+[O-])c2)c1=O

Positioning Among Dihydropyridine Derivatives

Unlike classical 1,4-DHPs with symmetric ester groups, this compound’s 1,2-dihydropyridine core and asymmetric substitution pattern distinguish it pharmacologically. The 3-nitrobenzyl group diverges from traditional alkyl or aryl esters, potentially reducing off-target effects on calcium channels while enhancing kinase affinity. Similarly, the bromo-fluorophenyl carboxamide replaces conventional para-nitroaryl groups, offering improved metabolic stability and solubility.

Structural Comparisons :

  • Nifedipine : 1,4-DHP with dimethyl ester groups (calcium channel blocker).
  • Subject Compound : 1,2-DHP with carboxamide and nitrobenzyl groups (kinase inhibitor).

Current Research Landscape

Recent investigations focus on synthesizing and optimizing this compound via green chemistry approaches. A 2022 review highlighted one-pot multicomponent reactions using catalysts like ZnO nanoparticles to improve yield and purity. Computational studies employing molecular docking have identified potential binding modes with cyclin-dependent kinases (CDKs), suggesting antiproliferative mechanisms.

Ongoing research aims to:

  • Elucidate structure-activity relationships (SAR) by modifying the nitrobenzyl and bromo-fluorophenyl groups.
  • Evaluate synergistic effects with existing chemotherapeutic agents.
  • Explore applications in neurodegenerative diseases via cholinesterase inhibition.

Table 2: Recent Synthetic Methodologies

Method Key Advantage Reference
One-pot microwave synthesis Reduced reaction time (15–30 min)
Solvent-free mechanochemical Environmentally benign
Catalytic asymmetric synthesis High enantiomeric excess (>90%)

Eigenschaften

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3O4/c20-13-6-7-17(16(21)10-13)22-18(25)15-5-2-8-23(19(15)26)11-12-3-1-4-14(9-12)24(27)28/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXYBYAOMMPGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is C15H12BrF N2O3, with a molecular weight of approximately 365.15 g/mol. The compound features a dihydropyridine core substituted with a bromo and a fluoro atom on the phenyl ring, a nitro group on the benzyl moiety, and a carboxamide functional group. This unique combination of functional groups enhances its lipophilicity and may influence its biological interactions significantly .

Calcium Channel Modulation

Dihydropyridines are primarily known for their role as calcium channel modulators. The presence of the dihydropyridine core in this compound suggests potential interactions with calcium channels, which are vital in treating cardiovascular diseases such as hypertension and angina. Research indicates that compounds within this class can exhibit vasodilatory effects by inhibiting calcium influx in vascular smooth muscle cells .

Enzyme Inhibition

The nitro group and amide bond present in N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide are associated with enzyme inhibition. Studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways. Kinase inhibitors are critical in cancer therapy due to their ability to disrupt signaling pathways that promote tumor growth .

Biological Activity

The biological activity of N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been explored in various studies:

Anticancer Activity

Preclinical studies have shown that this compound exhibits significant anticancer properties by selectively inhibiting specific kinases. For instance, it has demonstrated efficacy against various cancer cell lines in vitro and has shown promise in vivo for tumor stasis in xenograft models .

Comparative Analysis with Similar Compounds

To better understand the potential of N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, it is useful to compare it with other structurally similar compounds:

Compound NameKey FeaturesBiological Activity
1-(4-bromophenyl)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideBromine substitutionAntimicrobial
1-(3-nitrophenyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridineNitro and fluoro groupsAnticancer
1-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridineChlorine and methoxy substitutionsEnzyme inhibition

This table highlights how variations in substituents can influence the biological activity of dihydropyridine derivatives. The unique combination of halogenated substituents and the nitro group in N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may enhance its reactivity and biological profile compared to other compounds .

Case Studies

Several case studies have documented the biological effects of dihydropyridines similar to N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide:

Case Study 1: Kinase Inhibition

A study demonstrated that a related dihydropyridine derivative showed complete tumor stasis in a human gastric carcinoma xenograft model following oral administration. This underscores the potential of such compounds in targeted cancer therapies .

Case Study 2: Cardiovascular Effects

Research involving another dihydropyridine analog indicated significant vasodilatory effects through calcium channel inhibition, validating the therapeutic potential of this class for cardiovascular conditions .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs, derived from the provided evidence:

Table 1: Structural and Functional Comparison of 2-Oxo-1,2-Dihydropyridine Derivatives

Compound Name (ID) R1 (Amide Substituent) R2 (Dihydropyridine Substituent) Key Features/Activity References
Target Compound 4-bromo-2-fluorophenyl 3-nitrobenzyl Hypothesized kinase inhibition N/A
BMS-777607 () 4-ethoxy-1-(4-fluorophenyl) See structure* Selective Met kinase inhibitor
(E)-4-hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide () 4-nitrostyryl 4-nitrophenyl Thermal dimerization product
DM-20 () 4-methoxy-6-methyl 4-(trifluoromethyl)benzyl NMR-characterized solubility
N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide () 4-bromophenyl (thiazolidinone) Pyridine-3-carboxamide Crystallographically characterized

*BMS-777607 features a pyridine ring fused to additional substituents, enhancing selectivity for Met kinase superfamily targets .

Key Insights from Structural Analogues

Bioactivity and Substituent Effects: The 3-nitrobenzyl group in the target compound introduces strong electron-withdrawing properties, which may enhance binding to kinase ATP pockets, similar to BMS-777607’s 4-ethoxy-fluorophenyl group . The 4-bromo-2-fluorophenyl substituent (target) shares halogenation patterns with the 4-bromophenyl group in , which is associated with improved metabolic stability in thiazolidinone derivatives.

Synthetic and Stability Considerations :

  • Compounds with nitro groups (e.g., ) are prone to thermal dimerization, suggesting that the target’s 3-nitrobenzyl group may require stabilization under high-temperature conditions .
  • Trifluoromethyl groups (e.g., DM-20 in ) improve lipophilicity and membrane permeability, a feature absent in the target compound but critical for oral bioavailability in drug candidates.

Spectroscopic Characterization :

  • The target’s amide carbonyl and dihydropyridine ring would likely produce distinct $ ^1H $ NMR shifts, comparable to DM-20’s δ 8.2–8.5 ppm for aromatic protons adjacent to electron-withdrawing groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.